
(3-Phenethyloxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenethyloxyphenyl)thiourea is an organosulfur compound that belongs to the thiourea family. Thiourea compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in urea. This specific compound features a phenethyloxy group attached to the phenyl ring, which is further connected to the thiourea moiety. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenethyloxyphenyl)thiourea typically involves the reaction of 3-phenethyloxyaniline with thiocyanate compounds under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine group to form the desired thiourea derivative.
-
Step 1: Formation of Isothiocyanate Intermediate
Reagents: 3-Phenethyloxyaniline, thiocyanate compound (e.g., ammonium thiocyanate)
Conditions: Acidic medium (e.g., hydrochloric acid), temperature control (e.g., 0-5°C)
Reaction: [ \text{3-Phenethyloxyaniline} + \text{Thiocyanate} \rightarrow \text{Isothiocyanate Intermediate} ]
-
Step 2: Formation of this compound
Reagents: Isothiocyanate intermediate, amine group (from 3-phenethyloxyaniline)
Conditions: Mild heating (e.g., 40-50°C)
Reaction: [ \text{Isothiocyanate Intermediate} + \text{Amine Group} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Phenethyloxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, dry ether, reflux.
Substitution: Halogenated compounds (e.g., alkyl halides), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
(3-Phenethyloxyphenyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it valuable in microbiological studies.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the production of dyes, elastomers, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of (3-Phenethyloxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-Phenylthiourea): Lacks the phenethyloxy group, resulting in different biological activities.
(3-Methoxyphenyl)thiourea: Contains a methoxy group instead of a phenethyloxy group, leading to variations in chemical reactivity and applications.
(3-Chlorophenyl)thiourea: Substituted with a chlorine atom, exhibiting distinct pharmacological properties.
Uniqueness
(3-Phenethyloxyphenyl)thiourea is unique due to the presence of the phenethyloxy group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature contributes to its diverse range of applications and effectiveness in various fields.
Properties
CAS No. |
832098-92-7 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
[3-(2-phenylethoxy)phenyl]thiourea |
InChI |
InChI=1S/C15H16N2OS/c16-15(19)17-13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H3,16,17,19) |
InChI Key |
NSRWDUDSMPTHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


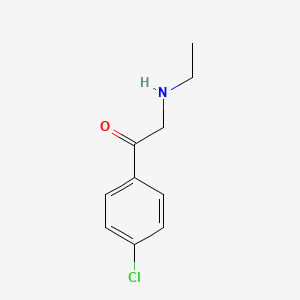
![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)

![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
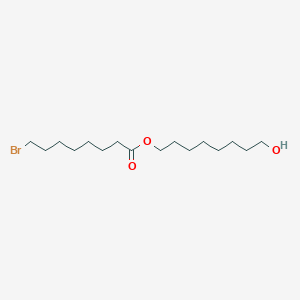
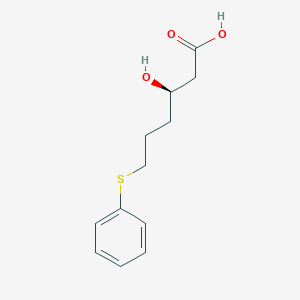
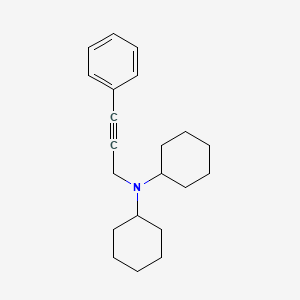
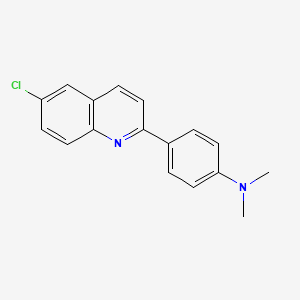

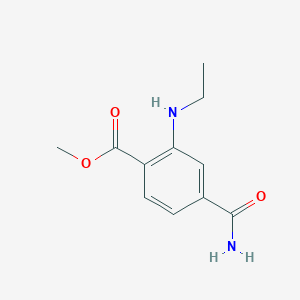

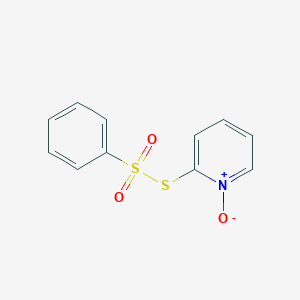
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
